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molecular formula C11H20O2 B1594010 Ethyl 2-cyclohexylpropionate CAS No. 2511-00-4

Ethyl 2-cyclohexylpropionate

Cat. No. B1594010
M. Wt: 184.27 g/mol
InChI Key: PZUDDXJZNSJESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049544

Procedure details

Into a 500 ml round bottom flask equipped with a Soxhlet extractor filled with molecular sieves, 50 g of 2-cyclo-hexylpropionate, 100 g of ethanol, 0.5 g of p-toluene sulfonic acid, and 200 ml of chloroform were charged. The mixture was reacted under refluxing for 40 hours. The reaction mixture was washed with water and distilled under reduced pressure to obtain 56.4 g of ethyl 2-cyclohexylpropionate (yield: 96%, purity: 99.4%). The compound obtained had a fruity (namely aldehyde C-16 and apple-like) odor.
Name
2-cyclo-hexylpropionate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([CH3:11])[C:8]([O-:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:12](O)[CH3:13]>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)(Cl)Cl>[CH:1]1([CH:7]([CH3:11])[C:8]([O:10][CH2:12][CH3:13])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-cyclo-hexylpropionate
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)[O-])C
Name
Quantity
100 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml round bottom flask equipped with a Soxhlet extractor
ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
The mixture was reacted
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 40 hours
Duration
40 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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